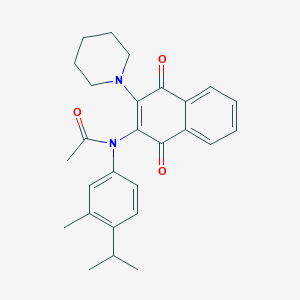

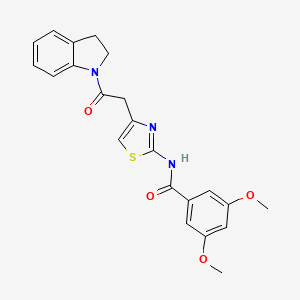

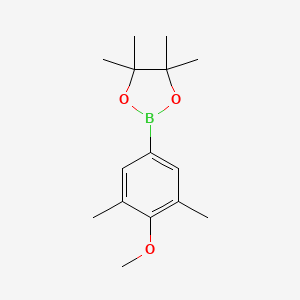

![molecular formula C20H18N6O3 B2935674 3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2503202-96-6](/img/structure/B2935674.png)

3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione” belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . The process includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm−1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR (400 MHz, DMSO-d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) . The 13C NMR (100 MHz, DMSO-d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Aplicaciones Científicas De Investigación

Cancer Treatment

Compounds similar to the one you’ve mentioned have shown good inhibitory effects on cancer cells. They are often tested for their effectiveness compared to known cancer drugs like sorafenib .

Kinase Inhibition

These compounds have been used to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This is particularly important in understanding protein activation and inhibition in cancer cells .

Medical Intermediate

Derivatives of this compound class can serve as intermediates in pharmaceutical manufacturing, particularly in the synthesis of other complex molecules .

Anticancer Mechanism Study

The synthesis of these compounds allows for detailed study of their structure-activity relationship (SAR), which is vital for designing drugs with specific anticancer properties .

Diabetes Treatment

Some analogues of this compound have been designed to inhibit enzymes like α-amylase, which is a target for diabetes treatment due to its role in carbohydrate digestion .

PKB Inhibition

Certain derivatives have been identified as potent inhibitors of Protein Kinase B (PKB), which is involved in signaling pathways related to cancer and other diseases. These compounds have shown effectiveness in modulating biomarkers of PKB signaling in vivo .

Direcciones Futuras

Pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro antidiabetic analysis . They have also demonstrated excellent antiproliferative action against various human cancer cell lines . Therefore, these compounds may be employed in the development of future antidiabetic drugs and anticancer therapies .

Mecanismo De Acción

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2 in a manner that inhibits its activity . This inhibition is achieved through competitive binding to the ATP site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process . This results in the inhibition of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and triggers apoptosis, or programmed cell death . The compound also appears to affect the expression of various proteins involved in apoptosis, including an increase in proapoptotic proteins like caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .

Pharmacokinetics

The optimization of lipophilic substitution within a series of similar compounds provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the chemical structure of similar compounds has been found to enhance its potency, selectivity, and pharmacological properties . .

Propiedades

IUPAC Name |

3-[5-[(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-10-6-14-17(23-10)18(22-9-21-14)24-12-3-2-11-8-26(20(29)13(11)7-12)15-4-5-16(27)25-19(15)28/h2-3,6-7,9,15,23H,4-5,8H2,1H3,(H,21,22,24)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHXFPQPLWIYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)NC3=CC4=C(CN(C4=O)C5CCC(=O)NC5=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

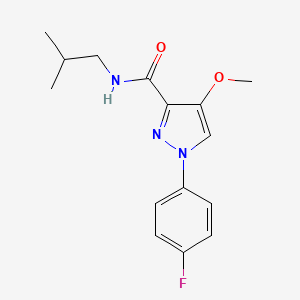

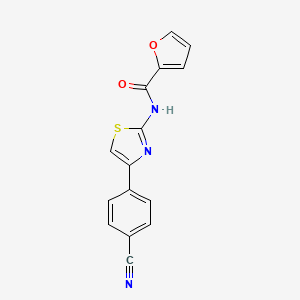

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/no-structure.png)

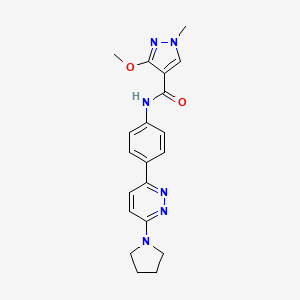

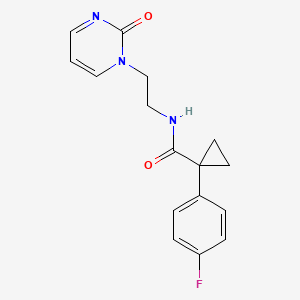

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2935609.png)

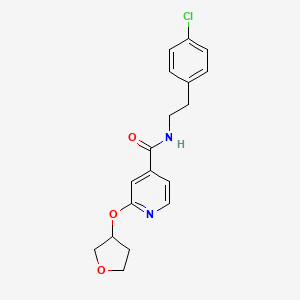

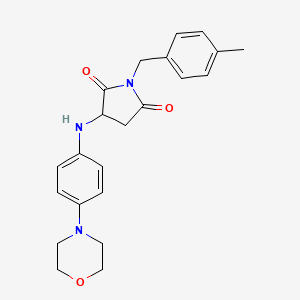

![(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B2935611.png)

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)